4-Ethoxy-4-oxobutanoic acid

Description

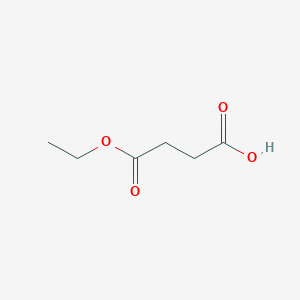

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-2-10-6(9)4-3-5(7)8/h2-4H2,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOLKAJARZKDJTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30870834 | |

| Record name | Butanedioic acid, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1070-34-4 | |

| Record name | Monoethyl succinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1070-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 1-ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001070344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 1-ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanedioic acid, 1-ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30870834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl hydrogen succinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.704 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Ethoxy-4-oxobutanoic acid chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Ethoxy-4-oxobutanoic Acid

Introduction

This compound, commonly known as monoethyl succinate, is a bifunctional organic compound featuring both a carboxylic acid and an ester functional group.[1] This structure makes it a versatile intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1] Its presence as a human metabolite also points to its relevance in biological systems.[1] This document provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of this compound, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Chemical Identification

The compound is systematically named and identified to avoid ambiguity in scientific and commercial contexts.[1]

| Identifier Type | Data |

| IUPAC Name | This compound[2][3] |

| Common Synonyms | Monoethyl succinate, Ethyl hydrogen succinate, Butanedioic acid monoethyl ester, Succinic acid monoethyl ester[1][3][4] |

| CAS Registry Number | 1070-34-4[1][5] |

| Molecular Formula | C₆H₁₀O₄[1][4][5] |

| InChI Key | LOLKAJARZKDJTD-UHFFFAOYSA-N[1][4] |

| ChEBI ID | CHEBI:88827[1][3] |

| HMDB ID | HMDB0061930[1][3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The compound typically presents as a clear, colorless liquid with a slightly sweet, fruity odor.[4][6]

| Property | Value |

| Molecular Weight | 146.14 g/mol [1][3][5] |

| Melting Point | 8 °C[7][8] |

| Boiling Point | 248 - 257.8 °C at 760 mmHg[7][8] |

| Density | 1.141 - 1.2 g/cm³ at 20-25 °C[7][8] |

| pKa | 4.45 ± 0.17 (Predicted)[8] |

| Water Solubility | Soluble, 72.4 g/L (Predicted)[4][9] |

| LogP | 0.1 - 0.24 (Predicted)[9] |

Synthesis and Reactivity

This compound's bifunctional nature allows for a diverse range of chemical transformations. It serves as a key intermediate for introducing a succinyl moiety into larger molecules.[1]

Synthesis

The most common laboratory synthesis involves the partial esterification of succinic anhydride with ethanol.[1][10] This reaction is typically performed under reflux with an acid catalyst.[10]

Caption: Synthesis of this compound.

Reactivity

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation to form bioactive amides, and reduction.[1]

-

Ester Group: The ethoxy group can be displaced via nucleophilic substitution with amines or thiols to yield amides or thioesters, respectively. It can also be hydrolyzed back to the dicarboxylic acid (succinic acid) or undergo transesterification.[1]

Biological Activity

This compound is not just a synthetic intermediate; it is also recognized as a human metabolite and exhibits biological activity. Notably, it has been identified as a potent activator of Toll-like receptor 4 (TLR4), a key component of the innate immune system.[4] Activation of TLR4 initiates a signaling cascade that leads to the production of inflammatory cytokines.

Caption: TLR4 signaling pathway activated by the compound.

Experimental Protocols

Synthesis of this compound from Succinic Anhydride

This protocol is adapted from established methods for monoester synthesis.[10]

-

Apparatus Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Reagents: To the flask, add succinic anhydride (1.0 eq), absolute ethanol (3.0 eq), and an acid catalyst such as Amberlyst 15® (e.g., 5% w/w of succinic anhydride).

-

Reaction: Heat the mixture to reflux and maintain stirring for approximately 3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: After completion, allow the mixture to cool to room temperature. Filter off the catalyst.

-

Purification: Remove the excess ethanol under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

-

Characterization: Confirm the identity and purity of the product using Nuclear Magnetic Resonance (¹H and ¹³C NMR) and Fourier-Transform Infrared (FTIR) spectroscopy.

Determination of Boiling Point (Micro Method)

-

Sample Preparation: Place a small amount (0.5-1.0 mL) of the purified liquid into a small-diameter test tube (Thiele tube or similar).

-

Capillary Setup: Seal one end of a capillary tube. Place the open end of the capillary tube down into the liquid in the test tube.

-

Heating: Gently heat the test tube in an oil bath.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

Measurement: Slowly lower the temperature. The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Determination of Density

-

Tare: Accurately weigh a clean, dry pycnometer (specific gravity bottle) of a known volume (e.g., 10 mL).

-

Fill: Fill the pycnometer with the sample liquid, ensuring no air bubbles are present. Adjust the temperature to a standard value (e.g., 20 °C or 25 °C).

-

Weigh: Weigh the filled pycnometer.

-

Calculate: The density is calculated by dividing the mass of the liquid (mass of filled pycnometer minus mass of empty pycnometer) by the known volume of the pycnometer.

Conclusion

This compound is a valuable chemical entity with well-characterized physicochemical properties. Its dual functionality makes it a versatile building block in synthetic chemistry for creating more complex molecules.[1] Furthermore, its role as a human metabolite and an activator of the TLR4 signaling pathway highlights its importance in medicinal chemistry and drug discovery research, warranting further investigation into its physiological and pathological functions.[1][4]

References

- 1. This compound | 1070-34-4 | Benchchem [benchchem.com]

- 2. CID 87096763 | C12H20O8 | CID 87096763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Monoethyl succinate | C6H10O4 | CID 70610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cymitquimica.com [cymitquimica.com]

- 5. clearsynth.com [clearsynth.com]

- 6. cymitquimica.com [cymitquimica.com]

- 7. This compound | CAS#:1070-34-4 | Chemsrc [chemsrc.com]

- 8. MONO-ETHYL SUCCINATE | 1070-34-4 [chemicalbook.com]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0061930) [hmdb.ca]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Ethoxy-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-Ethoxy-4-oxobutanoic acid, a molecule of significant interest in organic synthesis and medicinal chemistry. This document details its nomenclature, physicochemical properties, synthesis, and key reactions. Furthermore, it explores its emerging role in drug development, particularly as a modulator of insulin secretion, and elucidates the associated signaling pathway.

IUPAC Nomenclature and Chemical Identity

The systematic IUPAC name for this compound is This compound . It is also commonly known by several synonyms, including monoethyl succinate and ethyl hydrogen succinate.[1][2] Structurally, it is a dicarboxylic acid monoester, featuring both a carboxylic acid and an ethyl ester functional group.[3] This bifunctionality is key to its versatility as a chemical intermediate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of this compound is presented below. This data is essential for its identification, handling, and application in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O₄ | [1] |

| Molecular Weight | 146.14 g/mol | [1][3] |

| CAS Number | 1070-34-4 | [1] |

| Appearance | Clear, colorless liquid | [4] |

| Density | 1.2 ± 0.1 g/cm³ | [4] |

| Melting Point | 8 °C | [4] |

| Boiling Point | 257.8 ± 23.0 °C at 760 mmHg | [4] |

| Flash Point | 106.2 ± 16.1 °C | [4] |

| Refractive Index | 1.441 | [4] |

| ¹H NMR (ppm) | Triplet (methyl protons of ethoxy), Multiplet (methylene protons of succinate backbone), Quartet (methylene protons of ethoxy) | [3] |

| ¹³C NMR (ppm) | δ 172.5 (carboxylic acid carbonyl), δ 170.8 (ester carbonyl) | [3] |

| IR (cm⁻¹) | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1740 (C=O stretch of ester), ~1710 (C=O stretch of carboxylic acid) | [3] |

| Mass Spec (m/z) | Molecular Ion [M]⁺ at 146.14 | [3] |

Experimental Protocols

Synthesis of this compound

A common and direct method for the synthesis of this compound is the alcoholysis of succinic anhydride with ethanol.[3][5] This reaction involves the ring-opening of the anhydride.

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride and ethanol. A common molar ratio is 1:3, favoring the alcohol to drive the reaction towards the monoester.[5]

-

Catalysis: While the reaction can proceed without a catalyst, an acid catalyst such as Amberlyst 15® can be employed to increase the reaction rate.[5]

-

Reaction Conditions: The mixture is heated to reflux and stirred for a period of 3 hours.[5]

-

Work-up and Purification: After cooling to room temperature, the excess ethanol is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography to yield pure this compound.

Synthesis of 4-Ethoxy-4-oxobutanoic Anhydride

This compound can be converted to its corresponding anhydride, a reactive species useful for acylation reactions.[3]

Reaction Scheme:

Caption: Formation of 4-Ethoxy-4-oxobutanoic anhydride.

Detailed Protocol:

-

Reaction Setup: In a flask protected from atmospheric moisture, this compound is dissolved in a suitable solvent.

-

Reagent Addition: A dehydrating agent, such as acetic anhydride, is added to the solution.[3]

-

Reaction Conditions: The mixture is typically heated to facilitate the dehydration and formation of the anhydride.[3]

-

Purification: The resulting 4-Ethoxy-4-oxobutanoic anhydride can be purified from the reaction mixture, often by removing the volatile byproducts under vacuum.

Applications in Drug Development: An Insulinotropic Agent

Recent research has highlighted the potential of this compound as an insulinotropic agent, making it a molecule of interest for the treatment of non-insulin-dependent diabetes.[6] It has been shown to enhance glucose-stimulated insulin release from pancreatic β-cells.

Signaling Pathway of Succinate-Induced Insulin Secretion

The mechanism of action for succinate-induced insulin secretion is believed to be mediated by the G-protein coupled receptor GPR91 (also known as SUCNR1). The binding of succinate to GPR91 on pancreatic β-cells initiates a signaling cascade that culminates in the exocytosis of insulin.

Signaling Pathway Diagram:

Caption: Succinate-GPR91 signaling pathway in pancreatic β-cells.

Pathway Description:

-

Receptor Binding: Extracellular succinate, derived from this compound via intracellular hydrolysis, binds to the GPR91 receptor on the surface of pancreatic β-cells.

-

G-Protein Activation: This binding event activates the associated Gq protein.

-

Effector Enzyme Activation: The activated Gq protein stimulates phospholipase C (PLC).

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored calcium (Ca²⁺) into the cytosol.

-

Protein Kinase C Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

-

Insulin Exocytosis: The rise in cytosolic Ca²⁺ and the activation of PKC promote the fusion of insulin-containing vesicles with the plasma membrane, resulting in the secretion of insulin.

This technical guide provides a foundational understanding of this compound for professionals in research and drug development. Its versatile chemical nature and intriguing biological activity suggest that it will continue to be a molecule of significant scientific interest.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Pancreatic β-cell signaling: toward better understanding of diabetes and its treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1070-34-4 | Benchchem [benchchem.com]

- 4. This compound | CAS#:1070-34-4 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. uab.edu [uab.edu]

Monoethyl succinate molecular structure and formula

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl succinate, also known as 3-ethoxycarbonylpropionic acid or succinic acid monoethyl ester, is a dicarboxylic acid monoester. It is an ester derived from the dicarboxylic acid, succinic acid, and ethanol.[1] This compound serves as a versatile intermediate in the synthesis of various pharmaceuticals and agrochemicals and is also utilized as a solvent.[1] Notably, monoethyl succinate has garnered research interest for its biological activities, including its role as an activator of Toll-like receptor 4 (TLR4) and its insulinotropic properties, suggesting its potential in immunomodulatory and metabolic research.[2][3][4]

Molecular Structure and Formula

The chemical formula for monoethyl succinate is C₆H₁₀O₄, and it has a molecular weight of 146.14 g/mol .[5] The molecule consists of a four-carbon succinate backbone with one carboxylic acid group and one ethyl ester group.

Below is a 2D representation of the molecular structure of monoethyl succinate.

Caption: 2D Molecular Structure of Monoethyl Succinate.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic properties of monoethyl succinate is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][5] |

| Molecular Weight | 146.14 g/mol | [5] |

| Appearance | Clear, colorless liquid | [1][2] |

| Melting Point | 8 °C | [1] |

| Boiling Point | 248 °C (lit.) | [1] |

| Density | 1.141 g/mL at 25 °C (lit.) | [1] |

| Refractive Index (n20/D) | 1.432 (lit.) | [1] |

| pKa | 4.45 ± 0.17 (Predicted) | [1] |

| Solubility | Soluble in water and organic solvents. | [2] |

| ¹H NMR | Signals expected for ethyl (-CH₃, -CH₂) and succinyl (-CH₂-CH₂-) protons. | [5] |

| ¹³C NMR | Signals expected for carbonyl, ester, and aliphatic carbons. | [5] |

| FTIR (cm⁻¹) | Characteristic peaks for O-H (broad), C=O (ester and carboxylic acid), and C-O stretching. | [5] |

| Mass Spectrometry (m/z) | Molecular ion peak and characteristic fragmentation patterns. Top peak at m/z 101. | [5] |

Experimental Protocols

Synthesis of Monoethyl Succinate

A common method for the synthesis of monoethyl succinate is the partial esterification of succinic anhydride with ethanol.[6]

Reaction Scheme:

Succinic Anhydride + Ethanol → Monoethyl Succinate

Materials:

-

Succinic anhydride

-

Anhydrous ethanol

-

Amberlyst 15® (or other suitable acid catalyst)

-

Stirred glass reactor with reflux condenser

-

Heating mantle

-

Rotary evaporator

-

Apparatus for fractional distillation or column chromatography

Procedure:

-

In a stirred glass reactor, combine succinic anhydride and anhydrous ethanol in a 1:3 molar ratio.[6]

-

Add a catalytic amount of Amberlyst 15®.

-

Heat the mixture to reflux with continuous stirring for approximately 3 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the catalyst by filtration.

-

The excess ethanol and any volatile byproducts can be removed under reduced pressure using a rotary evaporator.

-

The crude monoethyl succinate can then be purified.

The following diagram illustrates the general workflow for the synthesis and purification of monoethyl succinate.

Caption: General workflow for monoethyl succinate synthesis.

Purification

The crude monoethyl succinate can be purified using one of the following methods:

-

Fractional Distillation: Due to its relatively high boiling point, vacuum distillation is recommended to prevent decomposition.

-

Column Chromatography: Silica gel chromatography can be employed to separate the monoester from unreacted starting materials and the diester byproduct. A gradient of ethyl acetate in hexane is a common eluent system.

The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy.[6]

Biological Activity and Signaling Pathways

Monoethyl succinate has been identified as a biologically active molecule with potential implications in immunology and metabolic regulation.

Activation of Toll-like Receptor 4 (TLR4)

Monoethyl succinate is a known activator of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system.[2] Activation of TLR4 initiates a downstream signaling cascade that leads to the production of pro-inflammatory cytokines and the induction of an immune response. The TLR4 signaling pathway is complex and can proceed through two main branches: the MyD88-dependent pathway and the TRIF-dependent pathway.

The diagram below illustrates the general TLR4 signaling cascade that can be activated by ligands such as monoethyl succinate.

Caption: TLR4 signaling cascade activated by monoethyl succinate.

Insulinotropic Effect

Monoethyl succinate has been shown to have insulinotropic effects, meaning it can stimulate the secretion of insulin from pancreatic β-cells.[3][4] The proposed mechanism involves its metabolism within the β-cell, leading to an increase in the ATP/ADP ratio. This, in turn, closes ATP-sensitive potassium (K-ATP) channels, leading to membrane depolarization, calcium influx, and ultimately, insulin exocytosis.

The following diagram outlines the proposed mechanism of monoethyl succinate-induced insulin secretion.

Caption: Proposed pathway for insulin secretion by monoethyl succinate.

Conclusion

Monoethyl succinate is a valuable chemical intermediate with interesting biological activities. Its ability to activate TLR4 and stimulate insulin secretion makes it a compound of interest for researchers in immunology, metabolism, and drug development. This guide provides a foundational overview of its molecular structure, properties, synthesis, and known biological functions to aid in further research and application development.

References

- 1. Toll-like receptor downstream signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 5. Targeting toll‐like receptor 4 signalling pathways: can therapeutics pay the toll for hypertension? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biochemical mechanisms involved in monomethyl succinate-induced insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Ethoxy-4-oxobutanoic Acid from Succinic Anhydride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-ethoxy-4-oxobutanoic acid, a valuable monoester intermediate in organic synthesis, from succinic anhydride and ethanol. The document details the underlying chemical principles, experimental protocols, and comparative data for various synthetic approaches.

Introduction

This compound, also known as monoethyl succinate, is a bifunctional molecule containing both a carboxylic acid and an ester group. This structure makes it a versatile building block in the synthesis of more complex molecules. The most common and direct method for its preparation is the ring-opening esterification of succinic anhydride with ethanol. This reaction can be performed with or without a catalyst, offering flexibility in process design and optimization. Controlling reaction conditions is crucial to maximize the yield of the desired monoester and minimize the formation of the diethyl succinate byproduct.[1]

Reaction Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the oxygen atom of ethanol acts as a nucleophile, attacking one of the carbonyl carbons of succinic anhydride. This leads to the opening of the anhydride ring and the formation of a tetrahedral intermediate. Subsequent proton transfer results in the final product, this compound.[2][3]

In the presence of an acid catalyst, the carbonyl oxygen of the succinic anhydride is protonated, increasing the electrophilicity of the carbonyl carbon and thereby accelerating the rate of nucleophilic attack by ethanol.

Reaction Pathway

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocols

Detailed methodologies for uncatalyzed and catalyzed syntheses are provided below.

3.1. Uncatalyzed Synthesis

The reaction between succinic anhydride and ethanol can proceed without a catalyst, typically by using an excess of the alcohol.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine succinic anhydride and a molar excess of absolute ethanol.

-

Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or infrared (IR) spectroscopy.

-

After the reaction is complete, remove the excess ethanol under reduced pressure using a rotary evaporator.

-

The crude product can then be purified by distillation or crystallization.

-

3.2. Catalyzed Synthesis

The use of a catalyst can significantly increase the reaction rate and improve the yield.

3.2.1. Homogeneous Catalysis: p-Toluenesulfonic Acid (p-TsOH)

-

Procedure:

-

To a solution of succinic anhydride in a suitable solvent (e.g., toluene), add ethanol and a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture for several hours until the reaction is complete.

-

Upon completion, cool the reaction mixture and wash with water to remove the catalyst and any unreacted acid.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

-

Purify the product by vacuum distillation or crystallization.

-

3.2.2. Heterogeneous Catalysis: Amberlyst 15

Amberlyst 15 is a strongly acidic ion-exchange resin that can be easily removed from the reaction mixture by filtration.

-

Procedure:

-

In a stirred glass reactor, place a mixture of ethanol and succinic anhydride, typically in a 3:1 molar ratio.[4]

-

Add Amberlyst 15 resin to the mixture.

-

Heat the mixture to total reflux and maintain for approximately 3 hours.[4]

-

After cooling, filter the reaction mixture to remove the Amberlyst 15 catalyst.

-

The filtrate, containing the product, can then be concentrated and purified.

-

Data Presentation

The following tables summarize the key quantitative data for the different synthetic approaches.

| Parameter | Uncatalyzed | p-TsOH Catalyzed | Amberlyst 15 Catalyzed |

| Molar Ratio (Ethanol:Anhydride) | Excess Ethanol | Stoichiometric or slight excess | 3:1[4] |

| Temperature (°C) | Reflux | Reflux | Reflux[4] |

| Reaction Time (h) | Several hours | Several hours | 3[4] |

| Catalyst Loading | N/A | Catalytic amount | Varies |

| Yield (%) | Moderate to Good | Good to High | Good to High |

Table 1: Comparison of Reaction Conditions.

| Physical Property | Value |

| Molecular Formula | C₆H₁₀O₄ |

| Molecular Weight | 146.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 257.8 °C at 760 mmHg |

| Density | 1.2 g/cm³ |

| Refractive Index | 1.441[5] |

Table 2: Physical Properties of this compound.

Purification

Purification of the crude this compound is essential to remove unreacted starting materials, byproducts, and the catalyst.

5.1. Distillation

Vacuum distillation is a common method for purifying the liquid product.

-

Procedure:

-

Set up a distillation apparatus for vacuum distillation.

-

Heat the crude product gently under reduced pressure.

-

Collect the fraction that distills at the boiling point of this compound.

-

5.2. Crystallization

If the product is a solid at room temperature or can be induced to crystallize, this method can be highly effective.

-

Procedure:

-

Dissolve the crude product in a minimum amount of a suitable hot solvent.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the crystals under vacuum.

-

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from succinic anhydride and ethanol is a robust and versatile reaction. The choice between an uncatalyzed or catalyzed approach will depend on the desired reaction rate, yield, and the practical considerations of catalyst cost and removal. The detailed protocols and comparative data provided in this guide serve as a valuable resource for researchers in the fields of organic synthesis and drug development, enabling them to select and optimize the most suitable method for their specific needs.

References

An In-depth Technical Guide to the Physical Properties of Monoethyl Succinate

This technical guide provides a comprehensive overview of the key physical properties of monoethyl succinate, specifically its melting and boiling points. The information is intended for researchers, scientists, and professionals in the field of drug development. This document summarizes quantitative data, details experimental methodologies, and provides visual workflows for the determination of these properties.

Physical Properties of Monoethyl Succinate

Monoethyl succinate, also known as 4-ethoxy-4-oxobutanoic acid, is an ester derived from succinic acid and ethanol.[1] It is a clear, colorless liquid at room temperature with a slightly sweet, fruity odor.[1][2]

The experimentally determined physical properties of monoethyl succinate are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Conditions |

| Melting Point | 8 °C | - |

| Boiling Point | 248 °C | at atmospheric pressure (literature value)[2][3] |

| 128-129 °C | at 3 Torr[4] |

Experimental Protocols

While specific experimental records for the determination of monoethyl succinate's physical properties are not publicly detailed, this section outlines generalized, standard laboratory procedures for determining the melting and boiling points of organic compounds. These methods are widely accepted and would be applicable to monoethyl succinate.

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. The presence of impurities typically lowers and broadens the melting point range.[5][6][7]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the solid sample is finely ground into a powder using a mortar and pestle.[8]

-

Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.[6][9]

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.[5]

-

Approximate Melting Point Determination: A rapid heating rate (5-10 °C per minute) is initially used to determine an approximate melting point range.[6]

-

Accurate Melting Point Determination: The apparatus is allowed to cool to at least 20 °C below the approximate melting point. A fresh sample is then heated slowly, at a rate of approximately 2 °C per minute, through the expected melting range.[5][6]

-

Data Recording: The temperature at which the first liquid droplet is observed is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[8]

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus (Thiele Tube Method):

-

Thiele tube

-

Heat source (e.g., Bunsen burner)

-

Thermometer

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Mineral oil or other suitable heating bath liquid

Procedure:

-

Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube.[10]

-

Capillary Insertion: A capillary tube is placed inside the test tube with the open end submerged in the liquid and the sealed end protruding above the surface.[10]

-

Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing heating oil, making sure the oil level is above the sample level.[10]

-

Heating: The side arm of the Thiele tube is gently and evenly heated.[10]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.

-

Data Recording: The heat source is removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. The atmospheric pressure should also be recorded.[10]

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the melting and boiling points of a substance like monoethyl succinate.

Caption: Workflow for Melting Point Determination.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. MONO-ETHYL SUCCINATE | 1070-34-4 [chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. community.wvu.edu [community.wvu.edu]

- 7. Melting Point Determination [cs.gordon.edu]

- 8. almaaqal.edu.iq [almaaqal.edu.iq]

- 9. uobabylon.edu.iq [uobabylon.edu.iq]

- 10. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to 4-Ethoxy-4-oxobutanoic Acid (CAS: 1070-34-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-4-oxobutanoic acid (CAS: 1070-34-4), a versatile bifunctional molecule utilized as a key intermediate in organic synthesis and drug development. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, and summarizes its spectroscopic characterization. Furthermore, it explores its application as a building block in the synthesis of active pharmaceutical ingredients (APIs), highlighting its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound, also widely known as monoethyl succinate or ethyl hydrogen succinate, is a clear, colorless liquid.[1] Its bifunctional nature, possessing both a carboxylic acid and an ester group, makes it a valuable precursor for a variety of chemical transformations.[2]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1070-34-4 | [3] |

| Molecular Formula | C6H10O4 | [3] |

| Molecular Weight | 146.14 g/mol | [3] |

| Appearance | Clear colorless liquid | [4] |

| Melting Point | 8 °C | [5] |

| Boiling Point | 257.8 ± 23.0 °C at 760 mmHg | [5] |

| Density | 1.2 ± 0.1 g/cm³ | [5] |

| Flash Point | 106.2 ± 16.1 °C | [2] |

| Solubility | Soluble in water and organic solvents | [6] |

| pKa | 4.45 ± 0.17 (Predicted) | [2] |

Synonyms: Monoethyl succinate, Ethyl hydrogen succinate, Butanedioic acid monoethyl ester, Succinic acid monoethyl ester.[7]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the ring-opening esterification of succinic anhydride with ethanol. This reaction can be carried out with or without a catalyst.

Experimental Protocol: Synthesis from Succinic Anhydride and Ethanol

This protocol is adapted from a general procedure for the synthesis of monoesters of succinic acid.[8]

Materials:

-

Succinic anhydride (1.0 mol, 100.07 g)

-

Anhydrous ethanol (3.0 mol, 138.21 g, 175.4 mL)

-

Amberlyst 15® (optional, as catalyst)

-

Round-bottom flask (500 mL)

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add succinic anhydride (100.07 g, 1.0 mol) and anhydrous ethanol (175.4 mL, 3.0 mol).

-

If using a catalyst, add Amberlyst 15® to the mixture.

-

Heat the mixture to reflux with constant stirring.

-

Maintain the reflux for approximately 3 hours to ensure the completion of the reaction.[8]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

If a catalyst was used, filter the mixture to remove the solid catalyst.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation.

dot

Caption: Workflow for the synthesis of this compound.

Spectroscopic Data

The structure of this compound can be confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for this compound in H₂O [2]

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 4.09 | Quartet (q) | -OCH₂ CH₃ |

| 2.59 | Triplet (t) | -CH₂ - (adjacent to ester) |

| 2.52 | Triplet (t) | -CH₂ - (adjacent to acid) |

| 1.21 | Triplet (t) | -OCH₂CH₃ |

¹³C NMR: The carbon-13 NMR spectrum is expected to show distinct signals for the carbonyl carbons of the ester and carboxylic acid groups, the methylene carbons of the ethoxy and succinate moieties, and the methyl carbon of the ethoxy group.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its functional groups.

Table 3: Characteristic IR Absorption Bands [2]

| Wavenumber (cm⁻¹) | Functional Group |

| ~1740 | C=O stretch (Ester) |

| ~1710 | C=O stretch (Carboxylic Acid) |

| Broad O-H stretch | -OH (Carboxylic Acid) |

| C-H stretch | Aliphatic |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data

| Parameter | Value | Reference(s) |

| Molecular Ion Peak [M]⁺ | 146.14 m/z | [2] |

| Major Fragment Ions | 101, 73, 29 m/z | [7] |

Applications in Drug Development

This compound serves as a crucial building block in the synthesis of more complex molecules with potential therapeutic applications. Its bifunctional nature allows for a wide range of derivatizations, making it a valuable tool in medicinal chemistry.[2]

One notable application is in the synthesis of prostaglandin receptor antagonists. For instance, it is a key intermediate in the synthesis of L-798,106 , a potent and selective antagonist of the prostaglandin EP4 receptor, which has been investigated for its potential in treating inflammatory diseases.

dot

Caption: Role of this compound in the synthesis of L-798,106.

Safety and Handling

This compound is classified as an irritant to the eyes, respiratory system, and skin. Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in organic synthesis and drug discovery. Its well-defined chemical properties, straightforward synthesis, and diverse reactivity make it an important tool for researchers and scientists in the pharmaceutical and chemical industries. This guide has provided a comprehensive overview of its key technical aspects to support its effective utilization in research and development.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound | 1070-34-4 | Benchchem [benchchem.com]

- 3. clearsynth.com [clearsynth.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | CAS#:1070-34-4 | Chemsrc [chemsrc.com]

- 6. CID 87096763 | C12H20O8 | CID 87096763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Monoethyl succinate | C6H10O4 | CID 70610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Metabolic Pathway of 4-Ethoxy-4-oxobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the metabolic pathway of 4-Ethoxy-4-oxobutanoic acid, also known as monoethyl succinate. This compound, a monoester of the Krebs cycle intermediate succinate, is anticipated to undergo enzymatic hydrolysis to yield succinate and ethanol. Succinate subsequently enters the Krebs cycle for further metabolism. This document details the proposed metabolic cascade, the enzymes likely involved, and provides detailed experimental protocols for the characterization of this pathway. While specific quantitative data for this compound metabolism is limited in the current literature, this guide offers methodologies to generate such critical data. The information presented herein is intended to support further research into the metabolism of this compound and its potential implications in drug development and cellular metabolism.

Introduction

This compound is a dicarboxylic acid monoester that can be introduced into biological systems exogenously. As a derivative of succinic acid, a key intermediate in the citric acid cycle, its metabolic fate is of significant interest. The primary metabolic pathway for esters involves hydrolysis, and in the case of this compound, this would liberate succinate and ethanol. While the downstream metabolism of succinate via the Krebs (TCA) cycle is well-established, the specific enzymes and kinetics of the initial hydrolysis of this compound are less characterized. This guide aims to consolidate the current understanding and provide a framework for future investigation.

Proposed Metabolic Pathway

The metabolism of this compound is proposed to occur in two main stages:

-

Stage 1: Hydrolysis. The ester bond of this compound is hydrolyzed by esterase enzymes to produce succinic acid (succinate) and ethanol.

-

Stage 2: Krebs Cycle. The resulting succinate enters the mitochondrial Krebs cycle and is sequentially oxidized to generate reducing equivalents (NADH and FADH₂) for ATP production.

A diagrammatic representation of this proposed pathway is provided below.

Enzymatic Hydrolysis

The hydrolysis of the ester linkage in this compound is likely catalyzed by carboxylesterases (CES). In humans, two major carboxylesterases, CES1 and CES2, are responsible for the metabolism of a wide range of ester-containing drugs and xenobiotics.[1]

-

Carboxylesterase 1 (CES1): Predominantly expressed in the liver, CES1 generally hydrolyzes substrates with a small alcohol group and a large acyl group.[2]

-

Carboxylesterase 2 (CES2): Primarily found in the small intestine and liver, CES2 typically prefers substrates with a large alcohol group and a small acyl group.[2]

Given that this compound has a small alcohol moiety (ethanol) and a relatively small acyl moiety (succinyl), it could potentially be a substrate for both CES1 and CES2. Further experimental validation is required to determine the specific contributions of each isozyme.

Quantitative Data

Currently, there is a lack of specific quantitative data in the public domain regarding the enzyme kinetics and metabolite concentrations for the metabolic pathway of this compound. The following tables are provided as templates for organizing data that can be generated using the experimental protocols outlined in this guide.

Table 1: Enzyme Kinetic Parameters for the Hydrolysis of this compound

| Enzyme Source | Km (µM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (Clint) (µL/min/mg protein) |

| Human Liver Microsomes | Data to be determined | Data to be determined | Data to be determined |

| Recombinant Human CES1 | Data to be determined | Data to be determined | Data to be determined |

| Recombinant Human CES2 | Data to be determined | Data to be determined | Data to be determined |

Table 2: Intracellular and Extracellular Concentrations of this compound and its Metabolites

| Analyte | Intracellular Concentration (µM) | Extracellular Concentration (µM) |

| This compound | Data to be determined | Data to be determined |

| Succinate | Data to be determined | Data to be determined |

| Ethanol | Data to be determined | Data to be determined |

Experimental Protocols

This section provides detailed methodologies for investigating the metabolic pathway of this compound.

Experimental Workflow

The general workflow for studying the metabolism of this compound is depicted below.

In Vitro Metabolism using Human Liver Microsomes

Objective: To determine the kinetic parameters of this compound hydrolysis in human liver microsomes.

Materials:

-

Human Liver Microsomes (HLM)

-

This compound

-

NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for quenching)

-

Internal standard (e.g., deuterated succinic acid)

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, ensuring final solvent concentration in the incubation is ≤ 1%).

-

In a microcentrifuge tube, pre-warm a mixture of HLM (final concentration 0.5 mg/mL) and phosphate buffer at 37°C for 5 minutes.

-

Initiate the reaction by adding a range of concentrations of this compound to the HLM suspension.

-

Start the enzymatic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

-

Vortex and centrifuge the samples to precipitate proteins.

-

Analyze the supernatant for the concentrations of this compound and succinate using a validated LC-MS/MS method.

-

Calculate the rate of substrate depletion and metabolite formation.

-

Determine the Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

In Vitro Metabolism using Hepatocytes

Objective: To assess the cellular uptake and metabolism of this compound in intact hepatocytes.

Materials:

-

Cryopreserved human hepatocytes

-

Hepatocyte culture medium

-

This compound

-

Cell lysis buffer

-

Acetonitrile with internal standard

Procedure:

-

Thaw and culture hepatocytes according to the supplier's protocol.

-

Incubate the cells with various concentrations of this compound for different time periods.

-

At each time point, collect both the cell culture medium (extracellular fraction) and the cells (intracellular fraction).

-

For the intracellular fraction, wash the cells with ice-cold PBS, then lyse the cells using a suitable lysis buffer.

-

Quench all samples (medium and cell lysates) with ice-cold acetonitrile containing an internal standard.

-

Process the samples as described in the microsome protocol.

-

Analyze the samples by LC-MS/MS to quantify this compound and its metabolites in both intracellular and extracellular compartments.

Analytical Method: LC-MS/MS for Quantification

Objective: To develop a sensitive and specific method for the simultaneous quantification of this compound and succinate.

Instrumentation:

-

Liquid Chromatography system coupled to a Tandem Mass Spectrometer (LC-MS/MS)

-

C18 reverse-phase column

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

Gradient Elution: A suitable gradient to separate the analytes.

Mass Spectrometry:

-

Operated in negative ion mode.

-

Multiple Reaction Monitoring (MRM) transitions:

-

This compound: Precursor ion [M-H]⁻ → Product ion

-

Succinate: Precursor ion [M-H]⁻ → Product ion

-

Internal Standard: Precursor ion [M-H]⁻ → Product ion

-

Method Validation: The method should be validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Conclusion

This technical guide outlines the proposed metabolic pathway of this compound, which involves an initial hydrolysis to succinate and ethanol, followed by the entry of succinate into the Krebs cycle. While direct experimental evidence and quantitative data for the metabolism of this specific compound are currently limited, this document provides a robust framework for its investigation. The detailed experimental protocols and analytical methods described herein will enable researchers to elucidate the specific enzymes involved, determine the kinetic parameters of the metabolic reactions, and quantify the resulting metabolites. Such studies are crucial for understanding the complete metabolic fate of this compound and will be invaluable for professionals in the fields of drug development, toxicology, and metabolic research.

References

A Comprehensive Spectroscopic Guide to Monoethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for monoethyl succinate (CAS No. 1070-34-4), a molecule of interest in various chemical and pharmaceutical research fields. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Furthermore, this document outlines the fundamental experimental protocols for acquiring such spectra and includes a workflow diagram for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for monoethyl succinate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for Monoethyl Succinate

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 1.25 | Triplet | 3H | -O-CH₂-CH₃ |

| 2.63 | Singlet | 4H | HOOC-CH₂ -CH₂ -COO- |

| 4.13 | Quartet | 2H | -O-CH₂ -CH₃ |

| 11.5 (approx.) | Broad Singlet | 1H | -COOH |

Note: The chemical shift of the carboxylic acid proton is concentration and solvent dependent and may vary.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectroscopic Data for Monoethyl Succinate

| Chemical Shift (ppm) | Assignment |

| 14.1 | -O-CH₂-CH₃ |

| 29.0 | HOOC-CH₂ -CH₂-COO- |

| 29.2 | HOOC-CH₂-CH₂ -COO- |

| 60.7 | -O-CH₂ -CH₃ |

| 172.2 | -COO -CH₂-CH₃ |

| 177.5 | -COO H |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for Monoethyl Succinate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2980-2850 | Strong, Broad | C-H Stretch (Alkyl) |

| 3300-2500 | Strong, Very Broad | O-H Stretch (Carboxylic Acid) |

| 1735 | Strong | C=O Stretch (Ester) |

| 1710 | Strong | C=O Stretch (Carboxylic Acid) |

| 1420 | Medium | O-H Bend (Carboxylic Acid) |

| 1200 | Strong | C-O Stretch (Ester and Carboxylic Acid) |

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data for Monoethyl Succinate

| m/z | Relative Intensity (%) | Assignment |

| 146 | 5 | [M]⁺ (Molecular Ion) |

| 117 | 20 | [M - C₂H₅]⁺ |

| 101 | 100 | [M - OC₂H₅]⁺ |

| 73 | 45 | [C₃H₅O₂]⁺ |

| 45 | 30 | [COOH]⁺ |

| 29 | 55 | [C₂H₅]⁺ |

Experimental Protocols

The data presented above are typically acquired using standard spectroscopic techniques. The following are generalized experimental protocols for each method.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A small amount of monoethyl succinate (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. A small quantity of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 300 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is usually obtained to simplify the spectrum to a series of single peaks for each unique carbon atom.

-

Data Processing: The raw data (Free Induction Decay or FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts of the peaks are referenced to the internal standard. Integration of the peak areas in ¹H NMR provides the ratio of the protons in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat Liquid): As monoethyl succinate is a liquid at room temperature, the simplest method is to place a single drop of the neat liquid between two salt plates (e.g., NaCl or KBr). The plates are then pressed together to form a thin film.

-

Background Spectrum: A background spectrum of the empty salt plates is recorded. This is to subtract any absorbance from the plates and the atmosphere (e.g., CO₂ and water vapor).

-

Sample Spectrum: The salt plates with the sample are placed in the spectrometer, and the infrared spectrum is recorded. The instrument measures the amount of infrared radiation absorbed by the sample at different wavenumbers.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to produce the final IR spectrum of monoethyl succinate. The positions and shapes of the absorption bands are then analyzed to identify the functional groups present.

Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the volatile liquid sample is introduced into the ion source of the mass spectrometer, where it is vaporized under high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to lose an electron, forming a positively charged molecular ion ([M]⁺), and also induces fragmentation into smaller, charged ions.

-

Mass Analysis: The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of the relative abundance of each ion as a function of its m/z ratio. The resulting fragmentation pattern is a characteristic fingerprint of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like monoethyl succinate.

Caption: General workflow for spectroscopic analysis.

Solubility Profile of 4-Ethoxy-4-oxobutanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Ethoxy-4-oxobutanoic acid (also known as monoethyl succinate). Due to the limited availability of direct experimental solubility data for this compound, this document focuses on predicted solubility, a representative experimental protocol for determining solubility, and a comparative analysis with structurally similar molecules. This information is intended to guide researchers in handling, formulation, and further investigation of this compound.

Predicted Solubility of this compound

| Solvent | Predicted Solubility (g/L) | Data Source |

| Water | 72.4 | ALOGPS (via HMDB)[1] |

Table 1: Predicted Aqueous Solubility of this compound.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a detailed, adaptable protocol for the experimental determination of the solubility of this compound in various solvents. This method is based on the well-established gravimetric technique for determining the solubility of organic acids.[2][3][4]

2.1. Principle

The gravimetric method involves preparing a saturated solution of the solute (this compound) in a specific solvent at a controlled temperature. A known volume or mass of the saturated solution is then carefully evaporated to dryness, and the mass of the remaining solute is determined. The solubility is then calculated based on the mass of the solute and the corresponding mass or volume of the solvent.

2.2. Materials and Apparatus

-

This compound (high purity)

-

Selected solvents (e.g., water, ethanol, acetone, ethyl acetate)

-

Analytical balance (± 0.0001 g)

-

Thermostatic shaker bath or incubator

-

Calibrated volumetric flasks and pipettes

-

Glass vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Pre-weighed evaporation dishes (e.g., glass or aluminum)

-

Drying oven

-

Desiccator

2.3. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of the desired solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The presence of undissolved solid material at the end of the equilibration period is essential.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 5 or 10 mL) of the clear supernatant using a pre-heated or temperature-equilibrated pipette to avoid precipitation.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed evaporation dish. The filter should also be at the same temperature as the solution.

-

-

Evaporation and Drying:

-

Weigh the evaporation dish containing the filtrate to determine the mass of the solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C).

-

Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

-

-

Mass Determination and Calculation:

-

Weigh the evaporation dish containing the dried solute.

-

Repeat the drying and weighing process until a constant mass is achieved.

-

The mass of the solute is the final constant mass minus the initial mass of the empty evaporation dish.

-

The mass of the solvent is the mass of the solution minus the mass of the solute.

-

Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mole fraction).

-

Experimental Workflow

The logical flow of the gravimetric solubility determination method is illustrated in the diagram below.

Comparative Solubility of Related Monoesters

To provide a broader context for the potential solubility of this compound, this section discusses the solubility of structurally related monoesters of dicarboxylic acids. The presence of both a polar carboxylic acid group and a more non-polar ester group gives these molecules an amphiphilic character, influencing their solubility in different solvents.

Monomethyl Succinate: This compound is structurally very similar to this compound, with a methyl ester instead of an ethyl ester. Qualitative data indicates that monomethyl succinate is slightly soluble in water but soluble in organic solvents such as alcohol, ether, and benzene.[5][6][7] This suggests that this compound is also likely to exhibit good solubility in common organic solvents.

Monoethyl Adipate: This molecule has a longer carbon chain between the functional groups compared to monoethyl succinate. It is reported to be soluble in water.[8][9] This information suggests that the presence of the monoethyl ester and carboxylic acid moieties confers significant water solubility.

Monoethyl Glutarate: Positioned between succinic and adipic acid derivatives, monoethyl glutarate has limited solubility in water but is soluble in organic solvents like ethanol and ether.[10]

The comparative data is summarized in the table below.

| Compound | Structure | Water Solubility | Organic Solvent Solubility |

| This compound | HOOC-(CH₂)₂-COOC₂H₅ | Predicted: 72.4 g/L | Expected to be soluble |

| Monomethyl Succinate | HOOC-(CH₂)₂-COOCH₃ | Slightly soluble[5][6][7] | Soluble in alcohol, ether, benzene[5][6][7] |

| Monoethyl Glutarate | HOOC-(CH₂)₃-COOC₂H₅ | Limited solubility[10] | Soluble in ethanol, ether[10] |

| Monoethyl Adipate | HOOC-(CH₂)₄-COOC₂H₅ | Soluble[8][9] | Soluble in alcohols, ethers[11] |

Table 2: Comparative Solubility of Dicarboxylic Acid Monoesters.

Discussion and Conclusion

The predicted high water solubility of this compound, coupled with the qualitative and quantitative data from structurally similar monoesters, suggests that this compound is likely to be soluble in a range of polar solvents, including water and alcohols. Its solubility in less polar organic solvents is also anticipated, as is common for esters.

For drug development professionals, the aqueous solubility is a critical parameter. The predicted value suggests that this compound may have favorable dissolution properties. However, for any application requiring precise solubility data, experimental determination is strongly recommended. The provided gravimetric method offers a robust and reliable approach for obtaining such data.

Researchers and scientists working with this compound in organic synthesis can expect good solubility in common reaction solvents. The information presented in this guide serves as a foundational resource for the effective handling and application of this versatile chemical compound.

References

- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0061930) [hmdb.ca]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. pharmajournal.net [pharmajournal.net]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. chembk.com [chembk.com]

- 6. Mono-methyl succinate | 3878-55-5 [chemicalbook.com]

- 7. Mono-methyl succinate CAS#: 3878-55-5 [m.chemicalbook.com]

- 8. Monoethyl Adipate | 626-86-8 [chemicalbook.com]

- 9. chembk.com [chembk.com]

- 10. cymitquimica.com [cymitquimica.com]

- 11. What is Monoethyl Adipate - Properties & Specifications [histry-chem.com]

An In-depth Technical Guide to the Thermochemical Properties of Monoethyl Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoethyl succinate (MES), a mono-ester of succinic acid, is a compound of increasing interest in various scientific domains, including its potential applications in drug development and as a biochemical probe. Understanding its thermochemical properties is fundamental for process design, safety analysis, and for elucidating its behavior in biological systems. This technical guide provides a comprehensive overview of the available and estimated thermochemical data for monoethyl succinate, details established experimental protocols for their determination, and visualizes key related processes.

Physicochemical Properties of Monoethyl Succinate

A summary of the known physicochemical properties of monoethyl succinate is presented in Table 1.

Table 1: Physicochemical Properties of Monoethyl Succinate

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][2][3] |

| Molecular Weight | 146.14 g/mol | [1][2][3] |

| CAS Number | 1070-34-4 | [1][2][3] |

| Melting Point | 8 °C | [1] |

| Boiling Point | 248 °C (at 1 atm) | [1][2] |

| 98-100 °C (at 10 mmHg) | [2] | |

| Density | 1.141 g/mL (at 25 °C) | [1][2] |

| Refractive Index (n²⁰/D) | 1.432 | [1][2] |

| Vapor Pressure | 0.00432 mmHg (at 25 °C) | [1] |

Estimated Thermochemical Properties of Monoethyl Succinate

Due to a lack of available direct experimental data for several key thermochemical properties, the Joback group contribution method was employed to provide estimated values. These estimations are valuable for initial assessments and modeling but should be confirmed with experimental data when possible. The Joback method is a well-established group contribution theory used to predict thermophysical properties of pure components based on their molecular structure[4][5].

Table 2: Estimated Thermochemical Properties of Monoethyl Succinate (Joback Method)

| Property | Estimated Value | Unit |

| Standard Net Enthalpy of Formation (Ideal Gas, 298.15 K) | -733.8 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Ideal Gas, 298.15 K) | -560.2 | kJ/mol |

| Ideal Gas Heat Capacity (Cp) | See Table 3 | J/(mol·K) |

| Enthalpy of Vaporization (at Normal Boiling Point) | 57.2 | kJ/mol |

| Enthalpy of Fusion | 19.8 | kJ/mol |

Table 3: Estimated Ideal Gas Heat Capacity (Cp) of Monoethyl Succinate at Different Temperatures (Joback Method)

| Temperature (K) | Ideal Gas Heat Capacity (J/(mol·K)) |

| 298.15 | 231.5 |

| 400 | 280.1 |

| 500 | 324.3 |

| 600 | 363.5 |

| 700 | 397.4 |

| 800 | 426.0 |

| 900 | 449.3 |

| 1000 | 467.6 |

Experimental Protocols

The following sections detail the standard experimental methodologies for determining the key thermochemical properties of a liquid compound like monoethyl succinate.

Synthesis of Monoethyl Succinate

A common laboratory-scale synthesis of monoethyl succinate involves the esterification of succinic anhydride with ethanol[6].

Protocol:

-

Succinic anhydride and a molar excess of absolute ethanol are combined in a round-bottom flask equipped with a reflux condenser.

-

The mixture is heated to reflux with constant stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the excess ethanol is removed under reduced pressure using a rotary evaporator.

-

The resulting crude monoethyl succinate can be purified by vacuum distillation to yield the final product.

Combustion Calorimetry for Enthalpy of Formation

Bomb calorimetry is the standard method for determining the enthalpy of combustion of a liquid organic compound, from which the standard enthalpy of formation can be calculated[7].

References

- 1. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 2. Joback method - Wikipedia [en.wikipedia.org]

- 3. Heat of formation group additivity - Wikipedia [en.wikipedia.org]

- 4. graphsearch.epfl.ch [graphsearch.epfl.ch]

- 5. ttslaboratuvar.com [ttslaboratuvar.com]

- 6. youtube.com [youtube.com]

- 7. Extending Benson Group Increment Theory to compounds of phosphorus, silicon, and boron with computational chemistry :: JYX [jyx.jyu.fi]

The Genesis of Succinic Acid Esters: A Technical History and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Succinic acid, a dicarboxylic acid first isolated in 1546 from the distillation of amber, has traversed a remarkable journey from a natural curiosity to a cornerstone of modern chemical and pharmaceutical industries.[1][2] While the acid itself plays a vital role in the Krebs cycle, its ester derivatives have unlocked a vast array of applications, from flavorants and fragrances to critical components in drug delivery systems and polymer synthesis.[3][4] This in-depth technical guide chronicles the discovery and historical development of succinic acid esters, presenting key experimental methodologies, quantitative data, and the evolving understanding of their biological significance.

Discovery and Early History

The story of succinic acid esters begins with the isolation of their parent molecule, succinic acid, also known as "spirit of amber".[3][5] For centuries, its production remained tied to the distillation of this fossilized resin. The 19th century, a period of profound advancement in organic chemistry, saw the elucidation of succinic acid's structure and the development of the first synthetic methods.

A pivotal moment in the history of ester synthesis arrived in 1895 with the work of Emil Fischer and Arthur Speier. Their systematic study of the acid-catalyzed reaction between a carboxylic acid and an alcohol, now famously known as the Fischer-Speier esterification , laid the groundwork for the efficient synthesis of a vast range of esters, including those of succinic acid.[6] While it is probable that simple succinate esters like diethyl succinate were synthesized prior to this, Fischer and Speier's work provided the first widely applicable and mechanistically understood method, marking a significant milestone in the field.

Early applications of succinic acid esters were primarily in the realm of fragrances and as solvents, owing to their often pleasant, fruity odors.[7] Their utility expanded significantly in the 20th century with the rise of polymer chemistry, where they became integral building blocks for polyesters and alkyd resins.[4] The latter half of the 20th century and the dawn of the 21st have witnessed a surge in their importance in the pharmaceutical industry, where they are used to enhance the solubility, stability, and bioavailability of active pharmaceutical ingredients (APIs).[2]

A significant recent development has been the shift towards bio-based production of succinic acid through the fermentation of renewable resources by engineered microorganisms such as Escherichia coli and Saccharomyces cerevisiae.[2][5] This sustainable approach is increasingly being coupled with efficient esterification processes to produce "green" succinate esters for a variety of applications.

Key Synthesis Methodologies and Experimental Protocols

The synthesis of succinic acid esters can be broadly categorized into the esterification of succinic acid (diacid) and the alcoholysis of succinic anhydride.

Fischer-Speier Esterification of Succinic Acid

This classical method involves the reaction of succinic acid with an excess of an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible and driven to completion by removing the water formed during the reaction, often through azeotropic distillation.

-

Materials: Succinic acid, absolute ethanol, concentrated sulfuric acid, diethyl ether, saturated sodium bicarbonate solution, anhydrous magnesium sulfate.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, a mixture of succinic acid (1.0 equivalent), absolute ethanol (10-20 equivalents, serving as both reactant and solvent), and a catalytic amount of concentrated sulfuric acid (0.1 equivalents) is prepared.

-

The reaction mixture is heated to reflux. The water produced during the esterification is collected in the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Upon completion, the excess ethanol is removed by distillation.

-

The residue is dissolved in diethyl ether and washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude diethyl succinate.

-

Purification is achieved by vacuum distillation.

-

Alcoholysis of Succinic Anhydride for Monoester Synthesis

The ring-opening of succinic anhydride with an alcohol is an efficient method for the preparation of succinic acid monoesters. This reaction can often proceed without a catalyst, although a mild base or acid can be used to accelerate the process.

-

Materials: Succinic anhydride, methanol, triethylamine (optional, as a catalyst).

-

Procedure:

-

Succinic anhydride (1.0 equivalent) is dissolved in an excess of methanol.

-

A catalytic amount of triethylamine (0.05 equivalents) can be added to facilitate the reaction.

-

The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for several hours.

-

The reaction progress is monitored by TLC or NMR spectroscopy.

-

Once the reaction is complete, the excess methanol is removed under reduced pressure.

-

The resulting crude monomethyl succinate can be purified by crystallization or column chromatography.

-

Quantitative Data on Succinic Acid Ester Synthesis

The following tables summarize key quantitative data from various synthesis protocols for succinic acid esters.

| Ester Product | Starting Materials | Catalyst | Reaction Conditions | Yield (%) | Reference |

| Diethyl Succinate | Succinic Acid, Ethanol | Sulfuric Acid | Reflux with water removal | 88-94 | Organic Syntheses |

| Dioctyl Succinate | Succinic Acid, Octanol | Amberlite IR-120 | Reflux, 18 h | >90 | ResearchGate[6] |

| Succinic Acid Alkyl Half-Esters | Succinic Anhydride, Fatty Alcohols | None | Not specified | >97 | ACS Publications[3] |